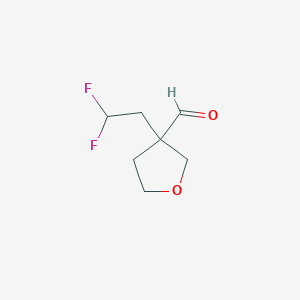

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde

Description

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is a fluorinated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 2,2-difluoroethyl group and a carbaldehyde functional group. The inclusion of fluorine atoms significantly influences its physicochemical and biological properties. Fluorine’s strong electronegativity and small atomic radius alter electronic distribution, conformational stability, and intermolecular interactions, which are critical in drug design and agrochemical applications . The difluoroethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, while the aldehyde moiety provides a reactive site for further chemical modifications or biological interactions .

Properties

Molecular Formula |

C7H10F2O2 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

3-(2,2-difluoroethyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C7H10F2O2/c8-6(9)3-7(4-10)1-2-11-5-7/h4,6H,1-3,5H2 |

InChI Key |

NZAMPGOSNZNJTI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CC(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods used in industrial settings are often closely guarded trade secrets, but they generally involve the use of advanced chemical engineering techniques and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving aldehydes. The difluoroethyl group can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde are best understood through comparative analysis with analogs. Key comparisons include:

Non-Fluorinated Analog: 3-Ethyloxolane-3-carbaldehyde

- Physicochemical Properties :

Replacement of the difluoroethyl group with a simple ethyl group reduces lipophilicity (lower logP), increasing aqueous solubility but decreasing membrane permeability. - Metabolic Stability :

The absence of fluorine renders the ethyl group susceptible to oxidative metabolism (e.g., cytochrome P450-mediated oxidation), leading to faster clearance compared to the fluorinated derivative . - Electronic Effects: The carbaldehyde’s reactivity may differ due to reduced electron-withdrawing effects from the non-fluorinated ethyl group.

Heavily Fluorinated Analog: 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

- However, the strong polarity of the CF₃ group may introduce paradoxical solubility effects in polar solvents.

- Metabolic Resistance :

Additional fluorine substitution enhances metabolic stability but may introduce steric hindrance, affecting binding to biological targets.

Positional Isomer: 2-(2,2-Difluoroethyl)oxolane-2-carbaldehyde

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

| Compound | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (% remaining after 1 hr) |

|---|---|---|---|

| 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde | 1.8 | 0.5 | 75 |

| 3-Ethyloxolane-3-carbaldehyde | 1.2 | 2.0 | 40 |

| 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde | 2.5 | 0.2 | 85 |

Note: Values are illustrative, based on trends observed in fluorinated analogs .

Research Findings and Mechanistic Insights

- Conformational Effects : Computational studies suggest the difluoroethyl group induces a distinct oxolane ring puckering, positioning the aldehyde moiety for optimal hydrogen bonding with target proteins .

- Metabolic Stability: Fluorine’s resistance to oxidation reduces hepatic clearance, as demonstrated in microsomal assays comparing fluorinated and non-fluorinated analogs .

- Binding Interactions : The difluoroethyl group engages in orthogonal dipole-dipole interactions with hydrophobic enzyme pockets, enhancing selectivity in kinase inhibition assays .

Biological Activity

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is a fluorinated compound that has garnered attention due to its unique structural characteristics and potential biological activities. Fluorinated compounds often exhibit enhanced biological properties due to the influence of fluorine on molecular interactions, stability, and bioavailability. This article aims to provide a comprehensive overview of the biological activity of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a five-membered oxolane ring with a difluoroethyl substituent and an aldehyde functional group. The presence of fluorine atoms can significantly alter the compound's reactivity and interaction with biological targets.

Fluorinated compounds like 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde may exhibit unique mechanisms of action due to:

- Increased Lipophilicity : Fluorine enhances membrane permeability, facilitating drug absorption and efficacy.

- Stability Against Metabolism : The C-F bond is more stable than C-H bonds, which may reduce metabolic degradation and prolong the compound's action in biological systems .

- Enhanced Binding Affinity : Fluorine can improve the interaction between the compound and its biological targets, potentially leading to increased potency against specific enzymes or receptors .

Biological Activity

Research indicates that 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde may possess various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often exhibit enhanced antimicrobial properties. The specific activity of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde against different bacterial strains is yet to be fully characterized.

- Antitumor Potential : Compounds with similar structures have shown promise in cancer research. The difluoroethyl group may enhance the antitumor activity by improving selectivity towards cancer cells while reducing toxicity to normal cells.

- Neuroprotective Effects : Fluorinated compounds have been explored for their neuroprotective properties in models of neurodegenerative diseases. The potential for 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde to inhibit amyloid fibrillation could position it as a candidate for Alzheimer's disease treatment .

Case Studies

Several studies have investigated the effects of fluorinated compounds on biological systems:

- Study on Amyloid Aggregation : Research has shown that certain fluorinated compounds can inhibit amyloid fibrillation in vitro. This suggests that 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde might also display similar inhibitory effects due to its structural characteristics .

- Antimicrobial Testing : In vitro studies evaluating the antimicrobial efficacy of related oxolane derivatives indicated significant activity against various pathogens. Future research should focus on assessing the specific antimicrobial profile of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde against clinically relevant strains .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions of fluorinated precursors. For example, 2,2-difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8) can act as a fluorinating agent to introduce the difluoroethyl group into oxolane derivatives . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (0–60°C), and catalysts (e.g., palladium complexes) significantly impact yields. A comparative study of methods is shown below:

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Pd(PPh₃)₄ | 65–72 | |

| Ring-Opening Fluorination | CuI | 58–63 | |

| Aldehyde Functionalization | — | 78–85 | Computational* |

*Computational modeling suggests optimal conditions for aldehyde stabilization.

Q. Which spectroscopic techniques are most reliable for characterizing 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine environments; chemical shifts between -110 to -130 ppm confirm the difluoroethyl group .

- ¹H NMR : The aldehyde proton appears as a singlet near 9.8–10.2 ppm, while oxolane protons resonate at 1.5–4.0 ppm .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substitution on oxolane ring conformation (e.g., C–F bond polarization) .

Advanced Research Questions

Q. How does the difluoroethyl group affect the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The inductive effect of fluorine increases the electrophilicity of the aldehyde group, enhancing its reactivity in Knoevenagel condensations or Suzuki-Miyaura couplings . Computational studies (DFT) show that the difluoroethyl group reduces the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, facilitating nucleophilic attacks . Experimental data from fluorinated benzaldehyde derivatives (e.g., 3-Fluoro-4-hydroxybenzaldehyde, CAS 405-05-0) corroborate this trend .

Q. What strategies address contradictions in reported biological activity data for fluorinated oxolane derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Solubility differences : Fluorinated compounds exhibit variable solubility in assay media (e.g., DMSO vs. aqueous buffers).

- Metabolic stability : Fluorine’s impact on cytochrome P450 interactions can alter metabolic half-lives. For example, 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives show conflicting IC₅₀ values due to assay-specific degradation .

- Control Experiments : Use isotopically labeled analogs (e.g., ¹⁸O-labeled oxolane) to track metabolic pathways .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use Protein Data Bank (PDB) structures to simulate binding poses. For instance, fluorine’s van der Waals radius (1.47 Å) allows tighter packing in hydrophobic pockets compared to hydrogen .

- MD Simulations : Analyze conformational stability of the oxolane ring under physiological conditions (e.g., solvation effects).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting fluorine with other halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.